molecular formula C6H5IN2O2 B1312708 4-Iodo-2-nitroaniline CAS No. 20691-72-9

4-Iodo-2-nitroaniline

Cat. No. B1312708
CAS RN: 20691-72-9
M. Wt: 264.02 g/mol
InChI Key: QVCRSYXVWPPBFJ-UHFFFAOYSA-N
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Patent
US07999112B2

Procedure details

In a round bottom flask, a mixture of o-nitro aniline (formula 4) (13.7 g, 100 mmol), and potassium iodide (16.6 g, 100 mmol), potassium periodate (21.4 g, 100 mmol), sodium chloride (11.7 g, 200 mmol) in acetic acid and water (9:1) was stirred for 8-15 hours at room temperature. The reaction mixture was then poured over chopped ice and extracted with dichloromethane. The extract was further washed twice with water, then brine solution and dried over anhydrous sodium sulfate. On removal of dichloromethane 4-iodo-2-nitro aniline (formula 3) was obtained in 100% yield (26.4 g). The product was analyzed by the analytical methods like 1H & 13C NMR and GC-MS for its purity.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[I-].[K+].[I:13]([O-])(=O)(=O)=O.[K+].[Cl-].[Na+]>C(O)(=O)C.O>[I:13][C:9]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:1]([O-:3])=[O:2])[CH:10]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
13.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Name
Quantity
16.6 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
21.4 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[K+]
Name
Quantity
11.7 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 8-15 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was then poured over chopped ice
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The extract was further washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine solution and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
On removal of dichloromethane 4-iodo-2-nitro aniline (formula 3)
CUSTOM
Type
CUSTOM
Details
was obtained in 100% yield (26.4 g)

Outcomes

Product
Details
Reaction Time
11.5 (± 3.5) h
Name
Type
Smiles
IC1=CC(=C(N)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.